
Unii-FD1LY3K97F
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oncology
Entecavir: , the parent compound of 3-Epi-Entecavir, has been explored for its potential in oncology . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme overexpressed in various tumors . By inhibiting KDM5B, Entecavir may reduce tumor cell proliferation and induce apoptosis . This suggests that 3-Epi-Entecavir could be investigated for similar applications in cancer therapy.
Antiviral Therapy for Hepatitis B
Entecavir is a first-line treatment for chronic hepatitis B virus infection due to its activity against the hepatitis B virus polymerase . Research into 3-Epi-Entecavir could focus on its efficacy as an antiviral agent, potentially offering alternative treatment options for hepatitis B with different pharmacokinetic properties.
Renal Protection in Hepatitis B Virus-Associated Glomerulonephritis
Studies have shown that Entecavir can slow the progression of renal function impairment in patients with hepatitis B virus-associated glomerulonephritis (HBV-GN) . Investigating 3-Epi-Entecavir for this application could provide insights into its renal protective effects and safety profile.
COVID-19 Incidence in Chronic Hepatitis B Patients
Research has been conducted to evaluate the impact of antiviral drugs like Entecavir on the severity of COVID-19 in patients with chronic hepatitis B . 3-Epi-Entecavir could be studied to understand its effects on COVID-19 incidence and severity among this patient population.
Drug Resistance and Genetic Barrier
Entecavir is noted for its high genetic barrier, reducing the chance of resistance development . The epimer, 3-Epi-Entecavir, could be researched for its genetic barrier properties, which is crucial in the long-term effectiveness of antiviral therapies.
Inhibition of PARP-1
Entecavir has shown potential in inhibiting PARP-1, an enzyme involved in DNA repair . The 3-epimer form could be analyzed for its ability to inhibit PARP-1, which may have implications in enhancing the effectiveness of certain cancer treatments.
Hepatitis B Virus Reactivation in Cancer Patients
Entecavir can prevent the reactivation of the hepatitis B virus in cancer patients undergoing therapy . Research into 3-Epi-Entecavir could explore its use in preventing viral reactivation, which is a significant concern for immunocompromised individuals.
Potential in Targeted Cancer Therapy and Diagnosis
Given Entecavir’s role in targeted cancer therapy and diagnosis , 3-Epi-Entecavir could be a candidate for further exploration in this field, potentially leading to new diagnostic tools or therapeutic agents.
Mecanismo De Acción
Target of Action
3-Epi-Entecavir, also known as Entecavir 3-epimer or Unii-FD1LY3K97F, primarily targets the Hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication process of the HBV . In addition to its conventional use, 3-Epi-Entecavir acts as an inhibitor of lysine-specific demethylase 5B (KDM5B) , an enzyme overexpressed in various tumors and involved in hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
Mode of Action
3-Epi-Entecavir functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the HBV polymerase . These activities include:
Biochemical Pathways
3-Epi-Entecavir affects the HBV replication process by inhibiting the HBV polymerase . Furthermore, it influences the PI3K/AKT signaling pathway .
Pharmacokinetics
It’s known that these properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
3-Epi-Entecavir can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression . It also appears to inhibit PARP-1, has a high genetic barrier, reducing the chance of resistance development, and can also prevent the reactivation of the hepatitis B virus in cancer patients .
Propiedades
IUPAC Name |
2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367369-77-4 | |
| Record name | Entecavir 3-epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENTECAVIR 3-EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




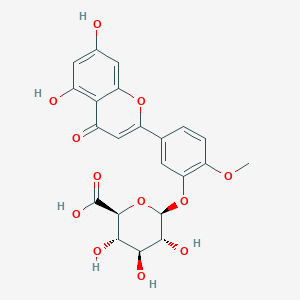
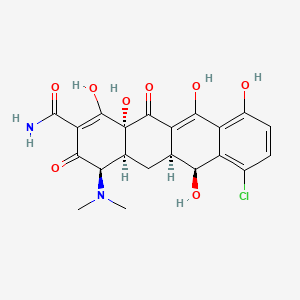
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
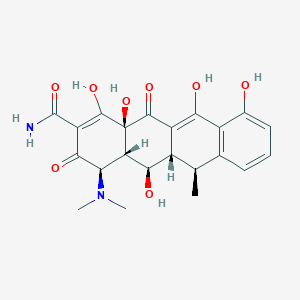
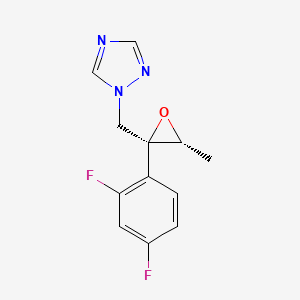
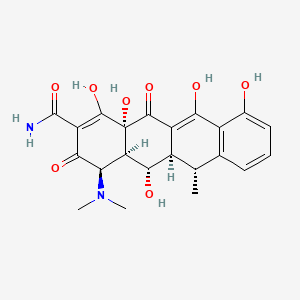
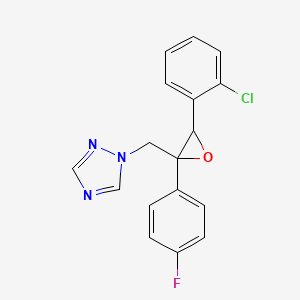
![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

